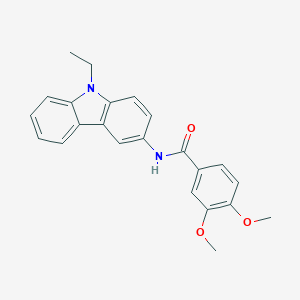
N-(2-fluorophenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C₁₁H₈FNOS and a molecular weight of 221.251 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a 2-fluorophenyl group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
The synthesis of N-(2-fluorophenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorothiophene-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
N-(2-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparación Con Compuestos Similares
N-(2-fluorophenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)thiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring, which can affect its chemical and biological properties.
N-(2-bromophenyl)thiophene-2-carboxamide: The presence of a bromine atom can lead to different reactivity and interactions compared to the fluorine-containing compound.
N-(2-methylphenyl)thiophene-2-carboxamide: The methyl group can influence the compound’s hydrophobicity and binding affinity.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its reactivity and biological activities.
Propiedades
Fórmula molecular |
C11H8FNOS |
|---|---|
Peso molecular |
221.25g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
Clave InChI |
OXENPSPONGPQRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![Ethyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387339.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B387340.png)
![4-(2-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B387342.png)

![N-[4-(decyloxy)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B387344.png)


![3-(benzylideneamino)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387350.png)
![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)

